(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrazolone core, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolone core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The preparation method must be simple and scalable to facilitate industrial production .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Carboxymethyl chitosan: A biocompatible polymer with applications in biomedical research.
Uniqueness
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C24H21ClN6O3S |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H21ClN6O3S/c1-15-21(28-27-19-5-3-2-4-18(19)22(32)30-10-12-34-13-11-30)23(33)31(29-15)24-26-20(14-35-24)16-6-8-17(25)9-7-16/h2-9,14,29H,10-13H2,1H3 |
InChI Key |
FJOISTATNSTPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=CC=C4C(=O)N5CCOCC5 |
Origin of Product |
United States |
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